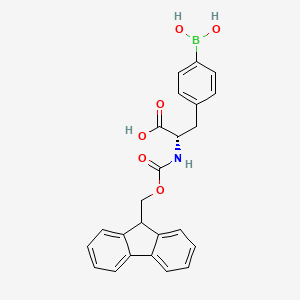
(2S)-3-(4-Boronophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Vue d'ensemble
Description
(2S)-3-(4-Boronophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, commonly referred to as Boc-L-phenylalanine boronic acid, is a chemical compound with potential applications in scientific research. It is a boronic acid derivative of L-phenylalanine, an essential amino acid. The compound has been studied for its potential use in the development of new drugs for the treatment of various diseases, including cancer and diabetes.
Mécanisme D'action
Boc-L-phenylalanine boronic acid inhibits the activity of proteasomes by binding to the active site of the enzyme. This prevents the enzyme from degrading proteins, leading to the accumulation of toxic proteins and ultimately cell death. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Boc-L-phenylalanine boronic acid has been shown to have a number of biochemical and physiological effects. In addition to its role as a proteasome inhibitor, the compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of angiogenic factors, which are proteins that promote the growth of blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Boc-L-phenylalanine boronic acid is its potential as a proteasome inhibitor for the development of new cancer drugs. However, the compound is relatively unstable and requires careful handling and storage. It is also relatively expensive and may not be readily available in some laboratories.
Orientations Futures
There are a number of potential future directions for research on Boc-L-phenylalanine boronic acid. One area of interest is the development of new proteasome inhibitors for the treatment of cancer. Another potential area of research is the use of the compound in the development of new drugs for the treatment of other diseases, such as diabetes. Additionally, the compound may have potential applications in the field of materials science, particularly in the development of new polymers and other materials.
Applications De Recherche Scientifique
Boc-L-phenylalanine boronic acid has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the development of new drugs for the treatment of cancer. The compound has been shown to inhibit the activity of proteasomes, which are enzymes that play a key role in the degradation of proteins in cells. Inhibition of proteasome activity can lead to the accumulation of toxic proteins and ultimately cell death, making it a potential target for cancer therapy.
Propriétés
IUPAC Name |
(2S)-3-(4-boronophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BNO6/c27-23(28)22(13-15-9-11-16(12-10-15)25(30)31)26-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,30-31H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZPZGIZOXMZJP-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-4-Borono-L-Phenylalanine | |
CAS RN |
273221-71-9 | |
| Record name | 4-Borono-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=273221-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B3256476.png)
![3-[(Methylsulfanyl)methyl]-1H-pyrazole](/img/structure/B3256482.png)
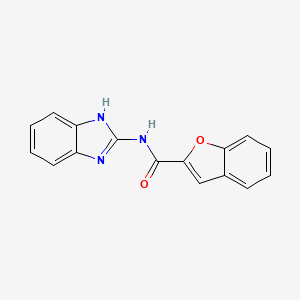
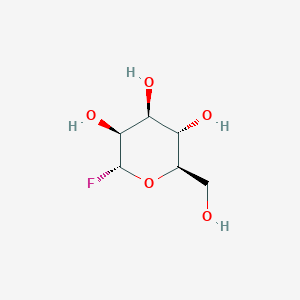

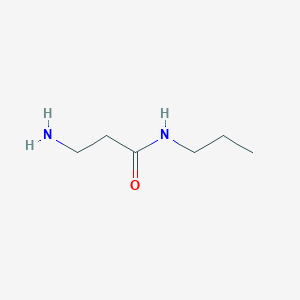
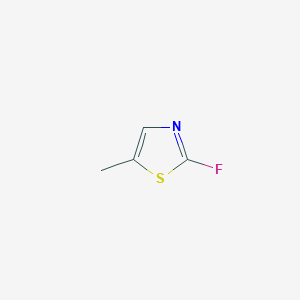


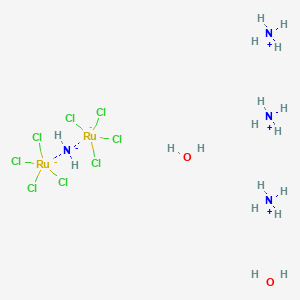
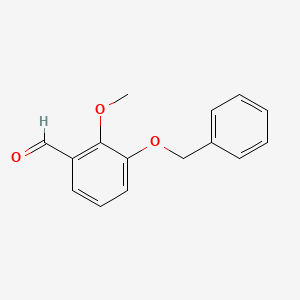
![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde](/img/structure/B3256532.png)